2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Description
The compound 2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a structurally complex molecule featuring a thiazol ring core modified with sulfanyl and acetamide groups. Key substituents include a 5-chloro-2-methylphenyl moiety attached via a carbamoyl linkage and a 3-methoxyphenyl group (Figure 1). The chloro and methoxy substituents likely enhance lipophilicity and metabolic stability, influencing pharmacokinetics .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c1-13-6-7-14(22)8-18(13)25-19(26)10-16-11-29-21(24-16)30-12-20(27)23-15-4-3-5-17(9-15)28-2/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGMXMJMUVUFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common route includes the formation of the thiazole ring followed by the introduction of the sulfanyl group and the carbamoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the Acetamide-Thiazol Family
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : Features a dichlorophenyl group and a thiazol-acetamide backbone.
- Key Differences : Lacks the carbamoylmethyl and 3-methoxyphenyl groups present in the target compound.
- Properties : Exhibits antimicrobial activity, attributed to the dichlorophenyl group’s electron-withdrawing effects, which enhance electrophilicity and binding to microbial enzymes .
- Crystal Structure : The dichlorophenyl ring is twisted 79.7° relative to the thiazol ring, influencing molecular packing and solubility .
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
- Structure : Substitutes the thiazol ring with a thiadiazol ring and includes a fluorophenyl group.
- Key Differences : Fluorine’s electronegativity may increase metabolic stability compared to the target compound’s chloro group. The thiadiazol ring offers distinct π-π stacking capabilities .
5-Substituted-1,3,4-Oxadiazole-2yl-N-(2-Methoxy-5-Chlorophenyl)-2-Sulfanyl Acetamide
- Structure : Replaces the thiazol ring with an oxadiazole ring.
Substituent Effects on Bioactivity and Physicochemical Properties
Key Observations:
- Chloro vs. Methoxy Groups : The target compound’s 3-methoxyphenyl group may improve solubility compared to purely chlorinated analogues (e.g., 2,6-dichlorophenyl) .
- Heterocyclic Ring Impact : Thiazol derivatives generally exhibit stronger hydrogen-bonding interactions (via N–H groups) than oxadiazoles or thiadiazoles, enhancing target binding .
Comparison with Analogues :
- 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide: Synthesized via carbodiimide-mediated coupling of 2,6-dichlorophenylacetic acid and 2-aminothiazole .
- N-(4-Fluorophenyl)-thiadiazol-acetamide : Prepared using nucleophilic substitution of thiol-containing intermediates .
Biological Activity
The compound 2-[(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide, also referred to by its chemical identifier MFCD14737916, is a thiazole-based molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features include:
- A thiazole ring which is often associated with various pharmacological activities.
- A chloro-substituted phenyl group that enhances its biological efficacy.
- A methoxyphenyl group which may contribute to its interaction with biological targets.
Antitumor Activity
Research has indicated that compounds containing thiazole moieties exhibit significant antitumor properties. The presence of the thiazole ring in this compound is crucial for its cytotoxic activity against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro assays have demonstrated that derivatives of thiazole exhibit IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines, suggesting that modifications to the thiazole structure can enhance potency .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- The methyl group at position 4 of the phenyl ring significantly increases the compound's activity.
- Substitutions on the thiazole ring and phenyl groups are essential for enhancing the cytotoxic effects observed in various studies.
| Compound | IC50 (µg/mL) | Notes |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Effective against multiple cancer cell lines |
| Compound 10 | 1.98 ± 1.22 | Notable cytotoxicity in Jurkat cells |
The proposed mechanism of action for this compound involves:
- Inhibition of Bcl-2 : Compounds similar to this one have shown interactions with Bcl-2 protein, a key regulator of apoptosis in cancer cells. Molecular dynamics simulations indicate that these compounds primarily interact through hydrophobic contacts, which are critical for their apoptotic effects .
Case Studies
Several studies have been conducted to evaluate the efficacy of thiazole derivatives, including this compound:
- Study on Human Glioblastoma Cells : A synthesized analogue exhibited significant growth inhibition in U251 glioblastoma cells, attributed to the presence of specific substituents on the thiazole ring.
- Anticancer Activity in Melanoma Models : Another study reported promising results against melanoma cell lines, indicating that modifications to the thiazole structure can lead to enhanced selectivity and potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
